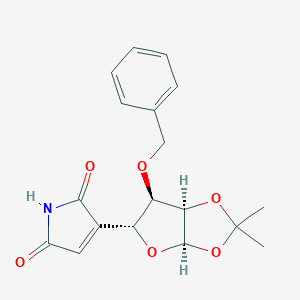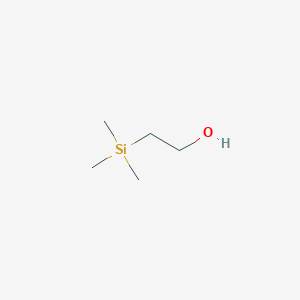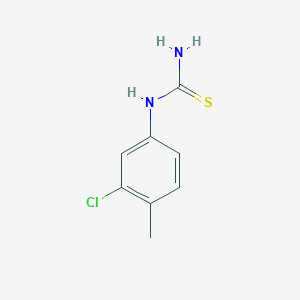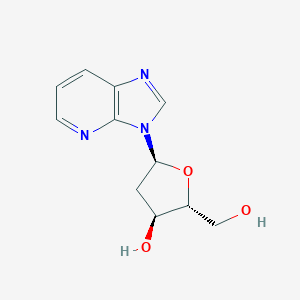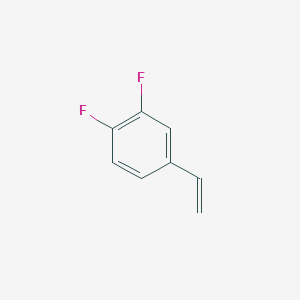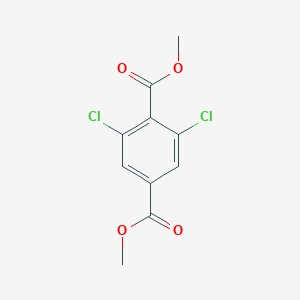
2,6-二氯对苯二甲酸二甲酯
货号 B050130
CAS 编号:
264276-14-4
分子量: 263.07 g/mol
InChI 键: LOKPWGMXOIYCAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Dimethyl 2,6-dichloroterephthalate is a chemical compound with the molecular formula C10H8Cl2O4 . It has an average mass of 263.074 Da and a monoisotopic mass of 261.979950 Da .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,6-dichloroterephthalate consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Dimethyl 2,6-dichloroterephthalate is a solid at room temperature . It has a molecular weight of 263.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the available literature.科学研究应用
Application 1: Photocatalytic Oxidation in Wastewater Treatment
- Summary of the Application: A novel ferrate (VI)/titanium dioxide/ultraviolet [Fe (VI)/TiO 2 /UV] system was successfully established for the photocatalytic oxidation of dimethyl phthalate (DMP) from plastic industrial wastewater .
- Methods of Application: This system demonstrated a higher removal efficiency of DMP (95.2%) than the conventional TiO 2 /UV and Fe (VI) alone systems (51.8% and 23.5%, respectively) and produced obvious synergistic effects . The photocatalytic oxidant showed high activity and stability after nine cycles without loss of its effectiveness .
- Results or Outcomes: The mineralization efficiencies of DMP in actual industrial wastewater and simulated water were 87.1% and 95.2%, respectively, suggesting practical field applications .
Application 2: Adsorptive Removal from Aqueous Solutions
- Summary of the Application: Peanut hull-derived biochar was used as an adsorbent for the removal of DMP from aqueous solutions .
- Methods of Application: The biochars of different properties were produced at three pyrolysis temperatures (i.e., 450, 550, and 650 °C) to check how temperature affected the adsorbent properties and adsorption performance .
- Results or Outcomes: The removal efficiency order of four adsorbent was as follows: BC650 > CAC > BC550 > BC450 with maximum efficiency of 98.8% for BC650 followed by 98.6% for CAC at optimum conditions .
Application 3: Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide)
- Summary of the Application: An environmentally friendly one-pot synthetic method based on green chemistry was developed to prepare thermodynamically partially compatible poly (2,6-dimethyl-1,4-phenylene oxide) .
- Results or Outcomes: The specific results or outcomes were not detailed in the search results .
Application 4: Heterogeneous Catalytic Ozonation in Wastewater Treatment
- Summary of the Application: An efficient heterogeneous catalytic ozonation system using CeO2/Al2O3 catalyst was developed to remove dimethyl phthalate (DMP) from wastewater .
- Methods of Application: Under a neutral condition of pH = 6, this system achieved almost 100% DMP removal within 15 min at an optimized catalyst dosage of 30 g L−1 and the ozone flow rate of 22.5 mg min−1 .
- Results or Outcomes: The catalytic ozonation system exhibited a stable degradation performance of DMP in a wider pH range (pH = 5–10) .
Application 5: Synthesis of Low-Molecular-Weight Poly(2,6-dimethyl-1,4-phenylene oxide)
- Summary of the Application: Two methods for synthesizing low-molecular-weight poly (2,6-dimethyl-1,4-phenylene oxide) (LMW-PPO) using metal and non-metal catalysts were reported .
- Methods of Application: In the presence of Cu (II), PPO with an Mn of 6.0 × 10 3 can be obtained with peroxydisulfate (PDS) as the oxidant .
- Results or Outcomes: The decrease in Tg values from 215 °C to 159 °C with decreasing Mn of PPO mediated by peroxydisulfate indicate its improved processability while maintaining high thermal stability (Td5% = 427 °C–439 °C) .
属性
IUPAC Name |
dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKPWGMXOIYCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,6-dichloroterephthalate | |
Synthesis routes and methods I
Procedure details


A hexane solution containing 2M trimethylsilyldiazomethane was added to the mixture of 500 mg of 2,6-dichloro-4-carboxybenzoic acid (Maybridge) and 15 ml of methanol until the end point of the reaction. The reaction mixture was concentrated and purified by silica gel chromatography (ethyl acetate/hexane) to obtain the title compound.



Synthesis routes and methods II
Procedure details


To a solution of dimethyl 2-amino-3,5-dichloroterephthalate (200 g, 0.72 mol) in THF (1 L) at room temperature was slowly added isoamylnitrite (240 mL). The mixture was heated under reflux for 3 hours, cooled to room temperature and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with petroleum-diethyl:ether (50:1) to give dimethyl 2,6-dichloroterephthalate (187 g, yield: 98%) as a light yellow solid.



Yield
98%
Synthesis routes and methods III
Procedure details




Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV
Procedure details


In a round bottom flask containing concentrated sulfuric acid (10 mL) was added ice-cold water (10 mL) while maintaining the temperature around 0° C. Sodium nitrite (3.7 g, 53 mmol) was added portion wise followed by the drop wise addition of hypophosphorous acid (8 mL). This was followed by drop wise addition of a solution of dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate (5 g, 17.9 mmol, Step a) in acetic acid (10 mL). The resulting reaction mixture was stirred at 0° C. for 2 hours and then stored in a refrigerator at −10° C. for 15 hours. The reaction mixture was stirred at room temperature for additional 2 hours. The reaction mixture was again cooled to 0° C. and neutralized with aqueous ammonia solution, partitioned with ethyl acetate (2×15 mL). The combined organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The crude product was purified by silica gel column chromatography using ethyl acetate in hexane (4%) to yield dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate as a pale yellow crystalline solid (3.8 g, 79%).

[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Two



Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Yield
79%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


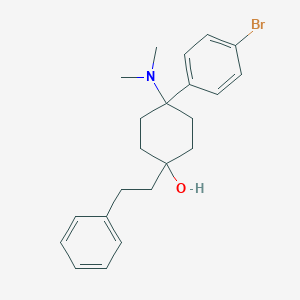
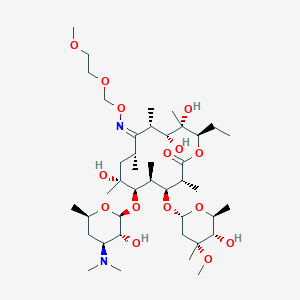
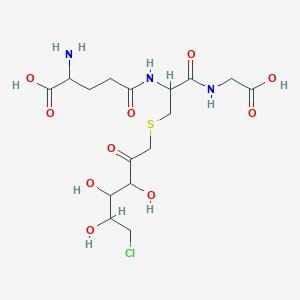
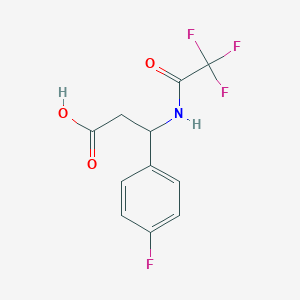
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
